molecular formula C19H18O4 B14063045 Dibenzyl 2-methylmaleate

Dibenzyl 2-methylmaleate

Cat. No.: B14063045
M. Wt: 310.3 g/mol
InChI Key: BOHSWXANLVKJHN-QINSGFPZSA-N
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Description

Dibenzyl 2-methylmaleate is an ester derivative of maleic acid, characterized by the substitution of two benzyl groups and a methyl group on the maleate backbone. This compound is a pale brown oil with a purity of 99%, a melting point of 96.5°C, and a boiling point of 3.5°C. Key analytical data includes:

  • Optical rotation: [α]D²⁰ = +97.3 (c 1.0, CH₂Cl₂)
  • HRMS: Calculated molecular weight = 586.2912, observed = 586.2922 .
  • NMR/IR: Complex spectral signatures confirm its cyclic and aromatic substituents .

Dibenzyl esters like this are typically used in organic synthesis, catalysis, and polymer chemistry due to their stability and reactivity.

Properties

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

dibenzyl (Z)-2-methylbut-2-enedioate

InChI

InChI=1S/C19H18O4/c1-15(19(21)23-14-17-10-6-3-7-11-17)12-18(20)22-13-16-8-4-2-5-9-16/h2-12H,13-14H2,1H3/b15-12-

InChI Key

BOHSWXANLVKJHN-QINSGFPZSA-N

Isomeric SMILES

C/C(=C/C(=O)OCC1=CC=CC=C1)/C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(=CC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyl 2-methylmaleate can be synthesized through the esterification of 2-methylmaleic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 2-methylmaleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Dibenzyl 2-methylmaleate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: this compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of dibenzyl 2-methylmaleate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis, releasing the active maleate and benzyl components. These components can then interact with biological molecules, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Key Findings from Comparisons:

Reactivity: Dibenzyl ether exhibits high stability and low polarity, making it ideal as a non-reactive solvent in fragrances and coatings . In contrast, this compound contains ester and maleate groups, enabling participation in Michael addition or Diels-Alder reactions . Dibenzyl disulfide is redox-active due to its S–S bond, serving as an antioxidant in rubber .

Applications :

  • Dibenzyl oxalate is niche in industrial synthesis, while dibenzyl ether dominates in cosmetics and pharmaceuticals due to its odor profile .
  • Bibenzyl (1,2-diphenylethane) is structurally simpler, used primarily as a stabilizer or synthetic precursor .

Safety and Handling :

  • Dibenzyl ether has established safety guidelines (IFRA Standard) for fragrance use , whereas dibenzyl disulfide requires precautions due to skin irritation risks (Risk Code: R43) .

Market Trends: Dibenzyl oxalate has regional market analyses (Europe, Asia, North America) due to its role in specialty chemicals .

Research and Industrial Relevance

  • Dibenzyl ether ’s historical use (since 1854) highlights its versatility in organic synthesis and industrial scalability .

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